molecular formula C13H18ClNO2 B1606291 5'-Chloro-2'-methoxy-2-methylvaleranilide CAS No. 209683-34-1

5'-Chloro-2'-methoxy-2-methylvaleranilide

Cat. No.: B1606291
CAS No.: 209683-34-1
M. Wt: 255.74 g/mol
InChI Key: YFWAXWYCHZLBET-UHFFFAOYSA-N
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Description

5’-Chloro-2’-methoxy-2-methylvaleranilide is an organic compound with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.741 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a valeranilide backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-2’-methoxy-2-methylvaleranilide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methylvaleryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond . The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 5’-Chloro-2’-methoxy-2-methylvaleranilide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-2’-methoxy-2-methylvaleranilide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted anilides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

5’-Chloro-2’-methoxy-2-methylvaleranilide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Chloro-2’-methoxy-2-methylvaleranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxybenzoic acid
  • 2-Methylvaleryl chloride
  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide

Uniqueness

5’-Chloro-2’-methoxy-2-methylvaleranilide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-4-5-9(2)13(16)15-11-8-10(14)6-7-12(11)17-3/h6-9H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWAXWYCHZLBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343995
Record name 5'-Chloro-2'-methoxy-2-methylvaleranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209683-34-1
Record name 5'-Chloro-2'-methoxy-2-methylvaleranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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